molecular formula C8H4N2 B3050928 4-Isocyanobenzonitrile CAS No. 2980-80-5

4-Isocyanobenzonitrile

Cat. No.: B3050928
CAS No.: 2980-80-5
M. Wt: 128.13 g/mol
InChI Key: CIROOWQVERYDSK-UHFFFAOYSA-N
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Description

4-Isocyanobenzonitrile is an organic compound with the molecular formula C8H4N2. It is characterized by the presence of an isocyanide group (-NC) and a nitrile group (-CN) attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isocyanobenzonitrile can be synthesized through the reaction of benzoyl chloride with sodium cyanide in an organic solvent such as xylene. The reaction is typically carried out at an appropriate temperature and reaction time to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Amines are the primary products.

    Substitution: Substituted benzene derivatives are formed.

Scientific Research Applications

4-Isocyanobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-isocyanobenzonitrile involves its interaction with molecular targets through its isocyanide and nitrile groups. These functional groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

    Benzonitrile: Similar in structure but lacks the isocyanide group.

    4-Cyanophenylisocyanide: Another isocyanide derivative with similar reactivity.

Uniqueness: 4-Isocyanobenzonitrile is unique due to the presence of both isocyanide and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

4-isocyanobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIROOWQVERYDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332311
Record name 4-isocyanobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-80-5
Record name 4-isocyanobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2980-80-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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